![molecular formula C20H26N6O2 B5539399 2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)
2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound of interest, has been demonstrated through various methodologies. A notable approach involves the intramolecular spirocyclization of pyridine substrates, facilitating the construction of the diazaspiro[5.5]undecane framework via activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, one-pot synthesis methods have been developed, leveraging Rh(II)-catalyzed reactions of diazoesters with trimethylsilyl-protected azirines, indicating a versatile pathway for generating complex spirocyclic structures (Koronatov et al., 2019).
Molecular Structure Analysis
The molecular structure of related diazaspiro[5.5]undecane derivatives has been elucidated using single crystal X-ray diffraction, revealing significant insights into their spatial arrangement and intermolecular interactions. These studies provide a foundation for understanding the structural characteristics of the compound , demonstrating the intricacies of spirocyclic and heterocyclic architectures in chemical compounds (Zhu, 2011).
Chemical Reactions and Properties
Research has explored the chemical reactivity and properties of diazaspiro[5.5]undecane derivatives, highlighting their potential in synthesizing novel organic materials and as intermediates in organic synthesis. These studies shed light on the diverse chemical reactivity of such compounds, including their interactions with various reagents and their ability to form complex molecular structures (Ahmed et al., 2012).
Scientific Research Applications
Synthesis of Diazaspiro[5.5]undecane Derivatives
The compound is a part of the broader family of 3,9-diazaspiro[5.5]undecane derivatives, which are synthesized via intramolecular spirocyclization of 4-substituted pyridines. This method involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating the compound's significance in synthetic organic chemistry (Parameswarappa & Pigge, 2011).
Advances in Spiro-heterocyclic Derivatives
Another research area focuses on the synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization. This process highlights the compound's utility in creating complex spiro-heterocycles with potential pharmaceutical applications, showcasing a broad range of biological activities (Islam et al., 2017).
Solid-Phase Synthesis Techniques
Research also delves into microwave-assisted solid-phase synthesis techniques for creating diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes. This innovative approach leverages direct annulation of primary amines with resin-bound bismesylates, underscoring the compound's role in facilitating the development of new solid-phase synthesis methodologies (Macleod et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-8-[3-(1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c27-18-5-8-20(14-25(18)12-17-4-1-2-9-22-17)7-3-10-24(13-20)19(28)6-11-26-16-21-15-23-26/h1-2,4,9,15-16H,3,5-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGDPXJRDWZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CC3=CC=CC=N3)CN(C1)C(=O)CCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one |
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